molecular formula C23H46O B1203296 12-Tricosanone CAS No. 540-09-0

12-Tricosanone

Cat. No.: B1203296
CAS No.: 540-09-0
M. Wt: 338.6 g/mol
InChI Key: VARQGBHBYZTYLJ-UHFFFAOYSA-N
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Description

12-Tricosanone is an organic compound with the molecular formula C23H46O. It is a long-chain ketone, specifically a diundecyl ketone, and is also known by other names such as Lauron and Laurone. This compound is characterized by its white solid appearance and is soluble in solvents like benzene, ether, and chloroform .

Mechanism of Action

Target of Action

This compound is a long-chain ketone and its potential targets could be diverse depending on the context of its application

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of 12-Tricosanone. For instance, it has been used in the synthesis of bio-lubricant base oils, offering performance advantages over existing oils and mitigating environmental challenges . .

Biochemical Analysis

Biochemical Properties

12-Tricosanone plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It has been shown to interact with enzymes involved in ketonic decarboxylation reactions, such as those catalyzing the conversion of lauric acid to this compound . These interactions are crucial for the production of this compound from natural sources. Additionally, this compound has been identified as an impurity in polysorbate 80, a surfactant used in biopharmaceutical formulations .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied in the context of its presence as an impurity in biopharmaceutical products. It has been observed to form visible particles in drug products, which can impact the stability and efficacy of these formulations . The presence of this compound particles can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to adverse effects on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been shown to interact with enzymes involved in ketonic decarboxylation, leading to the formation of this compound from lauric acid . Additionally, its presence as an impurity in polysorbate 80 can result in the formation of visible particles, which may affect the stability and activity of biopharmaceutical products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can form visible particles in biopharmaceutical drug products after long-term storage . These particles can impact the stability and efficacy of the formulations, highlighting the importance of monitoring the stability and degradation of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to understand its potential toxicity and adverse effects. High doses of this compound may lead to toxic effects, while lower doses may not exhibit significant adverse effects . These studies are crucial for determining the safe and effective dosage ranges for this compound in various applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to ketonic decarboxylation. It is produced from lauric acid through the action of specific enzymes, such as those catalyzing ketonic decarboxylation reactions . Understanding these metabolic pathways is essential for elucidating the role of this compound in biochemical processes and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound in specific cellular compartments . Understanding these processes is important for determining the bioavailability and efficacy of this compound in various applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can impact the activity and function of this compound within cells . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential impact on cell function.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 12-Tricosanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

12-Tricosanone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its long carbon chain, which imparts specific physical and chemical properties. Its ability to undergo aldol condensation reactions to form higher molecular weight compounds makes it valuable in the synthesis of bio-lubricants and other industrial products .

Properties

IUPAC Name

tricosan-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O/c1-3-5-7-9-11-13-15-17-19-21-23(24)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARQGBHBYZTYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060238
Record name 12-Tricosanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540-09-0
Record name 12-Tricosanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-TRICOSANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2200
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Record name 12-Tricosanone
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 12-Tricosanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricosan-12-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O6EJV7J5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Lauric acid (50 g, 0.25 mol) and magnesium oxide (12.6 g, 0.3125 mol) were charged in a 500 ml round bottom flask equipped with an air condenser having a length of 50 cm, and then the mixture was heated at 300° to 320° C. for 8 hours using a heating mantle. After the completion of the reaction, the reaction solution was cooled. Then, 250-300 ml of n-hexane was added and the reaction solution was sufficiently dissolved in n-hexane with heating. The resulting solution was filtered in a hot state and about 200 ml of an aqueous 4N-sulfuric acid solution was added to the filtrate, followed by sufficiently stirring to decompose unreacted magnesium laurate. The hexane layer was separated, washed with water, and then washed with 200 ml of an aqueous 5% NaOH solution to remove dissolved lauric acid. The hexane layer was washed again with water, dried over anhydrous sodium sulfate and filtered, and then hexane was removed by using a rotary evaporator to isolate a reaction product. The resulting product was recrystallized from a mixed solvent of ethanol and benzene in the ratio of 2:1 to obtain 32.9 g of 12-tricosanone as a white flakelike crystal (yield 77.8%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
275 (± 25) mL
Type
solvent
Reaction Step Three
Yield
77.8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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